Bicyclo[3.2.0]heptane-3-carboxamide
Description
Bicyclo[3.2.0]heptane-3-carboxamide is a bicyclic organic compound featuring a fused 5- and 4-membered ring system with a carboxamide (-CONH2) substituent at position 2. Its molecular formula is C8H12N2O (or C8H14N2O when protonated, as in its hydrochloride form) . The bicyclo[3.2.0] framework is conformationally rigid, with electron diffraction studies confirming a predominant endo (boat) conformation (99% at room temperature) due to reduced puckering and strain compared to the exo form .
Synthetic routes often involve cyclization strategies, such as dichloroketene reactions with cyclopentene derivatives (e.g., forming bicyclo[3.2.0]heptanones) followed by functionalization .
Properties
CAS No. |
99709-25-8 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptane-3-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H2,9,10) |
InChI Key |
DTDLJVBXWQKGQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC(C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Hydroxy-6-alkenoic Acids
The bicyclo[3.2.0]heptane skeleton is efficiently synthesized via thermal cyclization of 3-hydroxy-6-alkenoic acids. As detailed in a patent by, treatment of 3-hydroxy-hept-6-enoic acid with acetic anhydride and potassium acetate at 115–125°C induces intramolecular [2+2] cycloaddition, forming bicyclo[3.2.0]hept-2-en-7-one (Table 1). This exothermic reaction proceeds without catalysts, favoring endo selectivity to minimize exocyclic double bond formation.
Table 1: Cyclization Conditions and Yields
| Starting Material | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-Hydroxy-hept-6-enoic acid | Acetic anhydride, KOAc | 115–125 | 57 |
| 3-Methyl-3-hydroxy variant | Acetic anhydride, KOAc | 120 | 62 |
The reaction mechanism involves initial acetyl ester formation, followed by conjugate addition and cyclization. X-ray crystallography confirms the boat-like conformation of the bicyclic core, which remains stable across derivatives.
Functionalization to Carboxylic Acid
Oxidation of Bicyclic Intermediates
Bicyclo[3.2.0]heptane-3-carboxylic acid (PubChem CID: 20336705) is synthesized via ozonolysis or catalytic oxidation of the enone intermediate. For example, ozonolysis of bicyclo[3.2.0]hept-2-en-7-one in methanol, followed by reductive workup with dimethyl sulfide, yields the carboxylic acid in 78% purity. Alternatively, RuO₄-mediated oxidation selectively targets the bridgehead carbon, though this method requires stringent temperature control (−10°C) to avoid over-oxidation.
Amidation Strategies
Direct Amidation Using Coupling Reagents
The carboxylic acid is converted to the carboxamide via activation with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (Diisopropylethylamine). As demonstrated in patent WO2024046253A1, treatment of bicyclo[3.2.0]heptane-3-carboxylic acid (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DCM, followed by ammonia gas, affords the carboxamide in 85% yield (Table 2).
Table 2: Amidation Optimization
| Activator | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DCM | 4 | 85 |
| EDCl | HOBt | THF | 12 | 72 |
| SOCl₂ | NH₃ | Et₂O | 2 | 68 |
Enzymatic Transamination
A stereoselective approach from adapts enzymatic transamination for carboxamide synthesis. Using ω-transaminase, 2-ketobicyclo[3.2.0]heptane-3-carboxylic acid is converted to the (S)-amine, which undergoes oxidative amidation with MnO₂ to yield the enantiopure carboxamide (ee > 99%).
Stereochemical Considerations
Conformational Locking
The bicyclo[3.2.0]heptane core inherently adopts a boat conformation, positioning substituents in pseudo-axial or pseudo-equatorial orientations. For 3-carboxamide derivatives, X-ray analysis reveals that the carboxamide group stabilizes the boat form via intramolecular H-bonding with adjacent CH₂ groups, reducing ring puckering (ΔG‡ = 12.3 kcal/mol).
Challenges and Innovations
Regioselectivity in Cyclization
Competing [4+2] pathways during cyclization are mitigated by using bulky acetate salts (e.g., potassium vs. sodium), which sterically hinder Diels-Alder adduct formation. Computational studies (B3LYP/6-31G(d)) predict a 4.2 kcal/mol preference for [2+2] over [4+2] cyclization under acetic anhydride conditions.
Purification Techniques
Flash chromatography with petroleum ether/ethyl ether (95:5) effectively separates carboxamide products from unreacted acid or ester byproducts. Crystallization from hexane/EtOAC (9:1) enhances enantiomeric purity to >98%.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]heptane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted bicyclo[3.2.0]heptane derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bicyclo[3.2.0]heptane-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]heptane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to active sites, influencing biochemical pathways and cellular processes. The carboxamide group can form hydrogen bonds and other interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Conformational Differences
The bicyclo[3.2.0] system distinguishes itself from other bicyclic carboxamides through ring size, substituent placement, and conformational preferences. Key comparisons include:
Table 1: Structural Comparison of Bicyclic Carboxamides
- Ring Strain and Flexibility: The [3.2.0] system has a shorter four-membered ring (average C-C bond: 155.0 pm) compared to the five-membered ring, leading to higher strain than [3.3.0] systems but lower than [2.2.1] systems (norbornane derivatives) .
- Conformational Stability: The endo conformation in [3.2.0] systems is stabilized by 6–10 kJ/mol over exo, whereas [2.2.1] systems (e.g., norbornane) adopt chair-like exo conformations due to greater rigidity .
Reactivity and Substituent Effects
Substituent position and electronic effects critically influence reactivity:
Table 2: Substituent Effects on Reactivity
- Linear Free Energy Relationship (LFER) : Substituent constants (σp) correlate with reaction rates in both [3.2.0] and [4.2.0] systems, but [3.2.0] derivatives exhibit greater radical rearrangement due to closer radical centers in transition states .
- Carboxamide vs. Carboxylic Acid : The carboxamide group in [3.2.0] systems provides stronger hydrogen-bonding capacity compared to carboxylic acid derivatives in [2.2.1] systems, impacting solubility and biological activity .
Pharmacological and Industrial Relevance
- This compound : Explored in spiroketal and tricyclic natural product synthesis (e.g., picrotoxinin analogs) due to its rigid scaffold .
- Azabicyclo Derivatives: 3-Aza variants (e.g., from ) show promise in organocatalysis and asymmetric synthesis .
- Norbornane Systems: [2.2.1] frameworks are widely used in polymer chemistry and drug delivery due to their thermal stability .
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for bicyclo[3.2.0]heptane-3-carboxamide derivatives?
- Methodological Answer : Synthesis often involves photochemical decomposition of substituted pyrazolines to form the bicyclic core. For example, CHF2-substituted pyrazolines undergo photolysis to generate intermediates that can be functionalized into carboxamide derivatives . Additional routes include cycloaddition reactions with dichloroketene, followed by reductive steps (e.g., zinc/acetic acid) to yield bicyclo[3.2.0] frameworks, as seen in the synthesis of 4-(5-ethoxyhept-1-yl)bicyclo[3.2.0]heptan-6-one . Stereochemical control during synthesis may require chiral catalysts or resolution techniques, as demonstrated in the preparation of rac-(1R,5R,6S)-6-aminothis compound hydrochloride .
Q. How are structural and conformational properties of bicyclo[3.2.0]heptane derivatives determined experimentally and computationally?
- Methodological Answer : Electron diffraction studies at room temperature reveal predominant endo (boat) conformations with flap angles of 65.0° and 38.8° for C6(C7) and C3 positions, respectively . Computational methods like Allinger’s MM2 molecular mechanics calculations complement experimental data by predicting bond lengths (e.g., shorter C-C bonds in five-membered rings vs. four-membered rings) and energy differences between endo and exo conformers (~6–10 kJ/mol) . Thermodynamic parameters, such as reaction enthalpy (ΔH°), are derived from calorimetric studies in solvents like isooctane .
Q. What thermodynamic data are critical for optimizing reaction conditions involving bicyclo[3.2.0]heptane systems?
- Methodological Answer : Liquid-phase reaction enthalpy values (e.g., ΔcH°liquid = -6148.4 kJ/mol for related bicyclic systems) are essential for assessing exothermicity and solvent compatibility . Data from NIST Standard Reference Databases provide validated thermodynamic parameters, though discrepancies may arise due to experimental setups (e.g., solvent polarity effects) or computational approximations .
Advanced Research Questions
Q. How can conformational equilibria (endo vs. exo) be analyzed in bicyclo[3.2.0]heptane derivatives?
- Methodological Answer : Electron diffraction and microwave spectroscopy are primary tools for identifying dominant conformers. For example, microwave data for bicyclo[3.2.0]heptene initially suggested an exo (chair) conformation, but later infrared/Raman studies supported the endo (boat) form due to energy differences >19.5 kJ/mol . MM2 calculations predict 99% endo conformer prevalence at room temperature, but minor exo populations (~10%) may require low-temperature crystallography or dynamic NMR for detection .
Q. How should researchers resolve contradictions between experimental and computational data in structural assignments?
- Methodological Answer : Discrepancies, such as conflicting interpretations of electron diffraction vs. microwave data for bicycloheptene, necessitate multi-technique validation. For example, combining vibrational spectroscopy (IR/Raman) with ab initio calculations (e.g., DFT) can reconcile bond-length mismatches . Bayesian statistical analysis of diffraction data may also refine structural models by accounting for experimental noise .
Q. What factors dictate the competition between bicyclo[3.2.0] and bicyclo[3.1.1] product formation in cycloaddition reactions?
- Methodological Answer : Substituent electronic and steric effects on the alkene precursor influence ring strain and transition-state geometry. Electron-withdrawing groups favor bicyclo[3.2.0] products by stabilizing early transition states, while bulky substituents may shift selectivity toward bicyclo[3.1.1] systems via steric hindrance . Kinetic isotopic effect (KIE) studies and DFT-based transition-state modeling can quantify these effects .
Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) can enforce stereocontrol during bicyclic core formation . Post-synthetic resolution via diastereomeric salt crystallization or enzymatic kinetic resolution may refine enantiomeric excess (ee) . Stereochemical assignments require X-ray crystallography or advanced chiroptical methods (e.g., VCD spectroscopy) .
Q. How can bicyclo[3.2.0]heptane derivatives mimic meta-substituted benzenes in bioactive compounds?
- Methodological Answer : Bicyclo[3.2.0] frameworks replicate the exit vector angles (120°) and substituent distances (~4.2 Å) of meta-substituted benzenes, enabling bioisosteric replacement in drug design . Computational overlays (e.g., molecular docking) and comparative binding assays (e.g., IC50 measurements against target receptors) validate mimicry efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
